molecular formula C8H8ClN3O B2988167 2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 84955-34-0

2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

カタログ番号: B2988167
CAS番号: 84955-34-0
分子量: 197.62
InChIキー: HCPZZDFVVIZBHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery due to its resemblance to purine bases, allowing it to interact with a variety of enzymatic targets. This specific compound features a reactive chloro group at the 2-position and a methoxy group at the 4-position of the pyrimidine ring, making it a valuable precursor for the synthesis of more complex molecules. The core pyrrolo[2,3-d]pyrimidine structure is recognized for its significant biological activities and is a common motif in the design of kinase inhibitors. Research has demonstrated that derivatives of this scaffold exhibit potent anticancer properties by targeting key oncogenic kinases, such as p21-activated kinase 4 (PAK4) and c-Met. These kinases play critical roles in cell proliferation, survival, and migration, and their inhibition is a promising therapeutic strategy. The chloro and methoxy substituents on this building block provide strategic points for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling researchers to explore structure-activity relationships and optimize drug-like properties. This product is intended for research applications as a building block in organic synthesis and drug discovery efforts. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-chloro-4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-12-4-3-5-6(12)10-8(9)11-7(5)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPZZDFVVIZBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(N=C2OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps :

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    Chlorination: Finally, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated to yield 2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

化学反応の分析

Types of Reactions

2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

作用機序

The mechanism of action of 2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

類似化合物との比較

Structural and Substituent Variations

Key analogues of this compound differ in substituent type and position. Below is a comparative table highlighting structural differences and their implications:

Compound Name Position 2 Position 4 Position 7 Key Properties/Applications References
Target Compound Cl OMe Me High stability; potential kinase inhibition -
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine H Cl H Versatile intermediate for nucleophilic substitution
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl Cl Me Enhanced reactivity for cross-coupling reactions
N-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cl NH-(4-FPh) H Bioactivity in kinase assays; mp 253°C
4-Chloro-5-(4-FPh)-7-(4-MeOPh)-7H-pyrrolo[2,3-d]pyrimidine Cl Cl (position 5) 4-MeOPh Structural complexity for targeted therapies

Physical and Spectral Properties

  • Melting Points: Amino-substituted derivatives (e.g., compound 2 in ) exhibit higher melting points (253°C) compared to methoxy or chloro analogues, likely due to hydrogen bonding .
  • NMR Trends : The 7-methyl group in the target compound deshields adjacent protons (e.g., H-6 and H-5 in pyrrolo ring), as observed in ’s ¹H NMR data . Methoxy groups at position 4 show characteristic δ ~3.8 ppm for OMe protons.

生物活性

2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, identified by its CAS number 96022-77-4, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is C₇H₆ClN₃O, with a molecular weight of 183.60 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core structure with specific substitutions that enhance its biological activity.

Research indicates that 2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine primarily acts as an inhibitor of various tyrosine kinases. The compound has been shown to interact with the JAK-STAT signaling pathway, specifically targeting signal transducer and activator of transcription 6 (STAT6) . This inhibition can lead to significant alterations in cell growth, differentiation, and apoptosis.

Anticancer Activity

The compound has demonstrated promising anticancer properties across various cell lines. For instance, in a study evaluating a series of pyrrolo[2,3-d]pyrimidine derivatives, it was found that compounds with chlorine substituents exhibited higher cytotoxicity against HepG2 liver cancer cells . The IC50 values for these compounds ranged from 43.15 to 68.17 µM, indicating moderate potency.

CompoundCell LineIC50 (µM)
5e (Cl)HepG243.15
5h (F)HepG268.17
5l (OH, Br)HeLa<50

Induction of Apoptosis

In vitro studies have shown that treatment with this compound can induce apoptosis in cancer cells. Specifically, it was observed that the compound upregulates pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . This mechanism suggests a potential therapeutic application in cancers characterized by dysregulated apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of 2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be attributed to its unique structural features. Substituents on the pyrrolo[2,3-d]pyrimidine core significantly influence its binding affinity and selectivity towards biological targets. For example:

  • Chlorine Substitution : Enhances binding affinity towards tyrosine kinases.
  • Methoxy Group : Improves solubility and bioavailability.
  • Methyl Group : Modulates the compound's lipophilicity and cellular uptake .

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of pyrrolo[2,3-d]pyrimidines for their anticancer potential:

  • Cytotoxicity Studies : A derivative with a chlorine substituent showed enhanced cytotoxicity against multiple cancer cell lines compared to its unsubstituted counterparts .
  • In Vivo Efficacy : Preliminary in vivo studies indicated that compounds similar to 2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine exhibit significant tumor growth inhibition in mouse models .

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols. Key steps include:
  • Ring formation : Cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to generate the pyrrolo[2,3-d]pyrimidine core .
  • Functionalization : Chlorination at position 2 using POCl₃ or PCl₅ under reflux, and methoxylation via nucleophilic substitution (e.g., NaOMe in methanol) .
  • Optimization : Adjust reaction time (4–12 hours for chlorination), temperature (reflux at 80–110°C), and stoichiometry (1.2–1.5 equivalents of chlorinating agents) to improve yields (60–85%) .
  • Purification : Use silica gel chromatography (gradient elution with CHCl₃/MeOH) to isolate the product .

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Identify substituents via characteristic signals:
  • Methoxy (-OCH₃): Singlet at δ 3.8–4.0 ppm.
  • Methyl (-CH₃) at N7: Singlet at δ 3.3–3.5 ppm.
  • Aromatic protons: Doublets in δ 6.5–8.5 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 228.06) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the key considerations for optimizing solubility and stability in different solvents during experimental design?

  • Methodological Answer :
  • Solubility : Use polar aprotic solvents (DMSO, DMF) for biochemical assays. For organic reactions, optimize with THF or dichloromethane .
  • Stability : Avoid prolonged exposure to light/moisture. Store at -20°C under inert atmosphere. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How does the substitution pattern (Cl, OCH₃, CH₃) influence the compound’s selectivity toward kinase targets?

  • Methodological Answer :
  • Chlorine at position 2 : Enhances electrophilicity, promoting covalent binding to kinase ATP pockets (e.g., EGFR, VEGFR2) .
  • Methoxy at position 4 : Modulates electron density, improving selectivity over off-target kinases (e.g., CDK2 vs. CDK4) .
  • Methyl at position 7 : Reduces metabolic degradation by sterically shielding the pyrrole N-H .
  • Validation : Compare IC₅₀ values across kinase panels using recombinant enzyme assays .

Q. What in vitro assays are used to evaluate inhibitory activity against tyrosine kinases, and how are IC₅₀ values determined?

  • Methodological Answer :
  • Enzymatic Assays :

Incubate recombinant kinases (EGFR, Her2) with ATP and a fluorescent substrate.

Measure inhibition via luminescence (ADP-Glo™) or fluorescence polarization .

  • IC₅₀ Calculation : Fit dose-response curves (10 nM–10 µM) using nonlinear regression (e.g., GraphPad Prism) .
  • Controls : Include staurosporine (broad-spectrum inhibitor) and vehicle (DMSO) for baseline correction .

Q. How can molecular docking studies predict the binding mode to kinase active sites, and what validation methods confirm these predictions?

  • Methodological Answer :
  • Docking Workflow :

Prepare protein structures (PDB: 1M17 for EGFR) by removing water/ligands.

Generate ligand conformers (Open Babel) and dock using MOE or AutoDock Vina .

  • Validation :
  • Compare predicted poses with co-crystallized inhibitors (RMSD < 2.0 Å).
  • Mutate key binding residues (e.g., EGFR T790M) and assess resistance in cellular assays .

Q. How do conflicting data on inhibitory potency across studies arise, and what experimental variables should be controlled?

  • Methodological Answer :
  • Variables to Standardize :
  • Enzyme Source : Use consistent recombinant isoforms (e.g., EGFR WT vs. mutants).
  • ATP Concentration : Fixed at Km (e.g., 10 µM for EGFR) to avoid skewed IC₅₀ .
  • Pre-incubation Time : Ensure equilibrium binding (30–60 minutes) .
  • Resolution : Perform meta-analysis with normalized datasets and report assay conditions in detail .

Q. What strategies resolve regiochemical ambiguities during the synthesis of substituted pyrrolo[2,3-d]pyrimidines?

  • Methodological Answer :
  • Regioselective Protection : Use tert-butyloxycarbonyl (Boc) groups to block specific nitrogens during functionalization .
  • NOE NMR : Confirm substituent positions via spatial correlations (e.g., between H5 and methoxy protons) .
  • X-ray Crystallography : Definitive assignment using single-crystal structures .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。